molecular formula C21H18N2O2 B7513593 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one

3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one

Cat. No. B7513593
M. Wt: 330.4 g/mol
InChI Key: CZJXJRMQEFWECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one has been shown to exhibit various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, this compound has been shown to have antiviral activity, making it a potential candidate for the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and proliferation. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar activity.
One of the limitations of using 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety.
Another potential future direction is the exploration of the antiviral activity of this compound. Preliminary studies have shown promising results, and further research is needed to fully evaluate its potential as an antiviral agent.
Finally, there is potential for the development of novel derivatives of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one with improved solubility and activity. These derivatives could be used to further explore the biochemical and physiological effects of this compound and to develop more effective therapeutic agents.

Synthesis Methods

The synthesis of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-chloro-3-formylquinoline in the presence of a base. This reaction results in the formation of the desired compound in good yields. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and antiviral activities. These properties make it a promising candidate for drug development.

properties

IUPAC Name

3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-17-8-4-5-9-19(17)22-14-18(20)21(25)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-10,14H,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJXJRMQEFWECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one

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